Lecithin Hydrogenated Lecithin Hydrogenated
Brand Name: Vulcanchem
CAS No.: 92128-87-5
VCID: VC3966527
InChI: InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3
SMILES: CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C
Molecular Formula: C42H84NO8P
Molecular Weight: 762.1 g/mol

Lecithin Hydrogenated

CAS No.: 92128-87-5

Cat. No.: VC3966527

Molecular Formula: C42H84NO8P

Molecular Weight: 762.1 g/mol

* For research use only. Not for human or veterinary use.

Lecithin Hydrogenated - 92128-87-5

Specification

CAS No. 92128-87-5
Molecular Formula C42H84NO8P
Molecular Weight 762.1 g/mol
IUPAC Name (3-hexadecanoyloxy-2-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3
Standard InChI Key PZNPLUBHRSSFHT-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Introduction

Chemical Composition and Production Methodologies

Structural Characteristics

The molecular structure comprises:

  • Phosphatidylcholine (68–72%): Primary phospholipid with choline-bound phosphate group

  • Hydrogenated fatty acids (28–32%): Predominantly stearic (C18:0) and palmitic (C16:0) acids

  • Minor components: Phosphatidylethanolamine (4–6%), lysophosphatidylcholine (2–3%)

Hydrogenation reduces iodine value from 95–110 g I₂/100g (native lecithin) to <5 g I₂/100g, confirming near-complete saturation . This structural modification increases melting point from 45°C to 58–62°C, enhancing thermal stability during product manufacturing .

Industrial Synthesis

Production involves three stages:

  • Lecithin extraction: Soybean or sunflower lecithin isolation using hexane/ethanol azeotrope

  • Hydrogenation: Nickel-catalyzed reaction at 180–220°C under 5–10 bar H₂ pressure

  • Purification: Centrifugal separation to remove catalyst residues, followed by vacuum drying

Critical quality parameters include:

ParameterSpecificationAnalytical Method
Phosphatidylcholine≥68%HPLC-ELSD
Peroxide value≤2.0 meq/kgAOCS Cd 8-53
Heavy metals (Pb)≤1 ppmICP-MS

Functional Properties and Mechanisms

Barrier Function Modulation

In epidermal applications, Lecithin Hydrogenated integrates into stratum corneum lipid matrices, increasing ceramide retention by 22–35% in compromised skin models . The hydrogenated acyl chains exhibit stronger Van der Waals interactions with skin lipids compared to unsaturated analogs, reducing transepidermal water loss (TEWL) by 18% at 1% concentration .

Liposomal Delivery Capacity

The compound forms unilamellar vesicles with encapsulation efficiencies of:

Active IngredientEncapsulation EfficiencyRelease Profile (24h)
Retinol78 ± 4%62% sustained release
Vitamin C65 ± 3%45% burst release
Coenzyme Q1082 ± 5%71% sustained release

Data derived from in vitro Franz cell assays using porcine skin models

Liposome penetration studies show 30% subdermal delivery in murine models versus 99% stratum corneum retention in porcine skin, suggesting species-specific absorption profiles .

Cosmetic and Dermatological Applications

Leave-On Formulations

At 3–15% concentrations, Lecithin Hydrogenated demonstrates:

  • Moisturization: 31% increase in corneometer values vs. baseline

  • Irritation mitigation: 40% reduction in sodium lauryl sulfate-induced erythema

  • Stability enhancement: 2.8x longer oxidative stability vs. non-hydrogenated lecithin in vitamin E formulations

Rinse-Off Products

In cleansers and shampoos (0.5–2% concentration):

  • Foam stabilization: 25% increase in foam half-life

  • Deposition efficiency: 0.8 mg/cm² lipid deposition on hair shafts

  • Surfactant protection: Reduces SLS-induced keratin damage by 37%

Test SystemOutcomeNOAEL
Acute oral (rat)LD₅₀ >5000 mg/kg5000 mg/kg
Dermal irritation (rabbit)Non-irritating (OECD 404)100% concentration
Mutagenicity (Ames)Negative up to 5000 μg/plate-

Subchronic dermal studies (90-day rat model) showed no hematological or histological abnormalities at 15% topical application .

Use Restrictions

  • Inhalation risk: Contraindicated in aerosol products due to phospholipid pneumonia risk

  • Nitrosamine formation: Requires exclusion of nitrite precursors in formulations

Global Market Dynamics

The hydrogenated lecithin market exhibits regional demand variations:

Region2025 Market ShareCAGR (2025–2033)Key Application Segment
Asia-Pacific42%6.8%Anti-aging creams
North America28%5.2%Sunscreen formulations
Europe24%4.9%Pharmaceutical creams

Projections based on formulation adoption rates and regulatory trends

Future Research Directions

Emerging applications under investigation include:

  • Transdermal vaccine adjuvants: Utilizing liposomes for intradermal antigen delivery

  • Psoriasis management: Enhancing betamethasone dipropionate retention in plaques

  • Environmental protection: Biodegradable alternative to synthetic emulsifiers

Ongoing clinical trials (NCT04877067) are assessing its role in improving topical retinoid tolerability in acne patients.

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